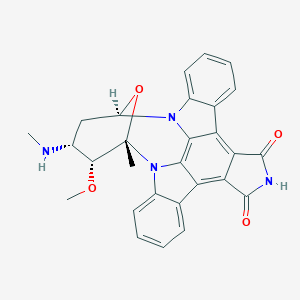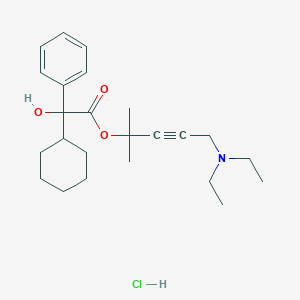
1-(Boc-amino)-2-vinylcyclopropane
Vue d'ensemble
Description
1-(Boc-amino)-2-vinylcyclopropane is a compound that features a cyclopropane ring substituted with a vinyl group and a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Applications De Recherche Scientifique
1-(Boc-amino)-2-vinylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions, where the Boc-protected amino group serves as a handle for further functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Boc-amino)-2-vinylcyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of a suitable vinyl precursor followed by the introduction of the Boc-protected amino group. The cyclopropanation can be achieved using reagents such as diazomethane or Simmons-Smith reagents. The Boc protection is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Boc-amino)-2-vinylcyclopropane can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Pd/C, hydrogen gas
Substitution: Acidic conditions (e.g., trifluoroacetic acid)
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Ethyl-substituted cyclopropane
Substitution: Free amine derivatives
Mécanisme D'action
The mechanism of action of 1-(Boc-amino)-2-vinylcyclopropane depends on its specific application. In chemical reactions, the Boc group protects the amino functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can participate in various biochemical processes, interacting with molecular targets such as enzymes and receptors. The vinyl group can undergo polymerization or addition reactions, contributing to the compound’s reactivity and versatility .
Comparaison Avec Des Composés Similaires
1-(Boc-amino)-2-ethylcyclopropane: Similar structure but with an ethyl group instead of a vinyl group.
1-(Boc-amino)-2-methylcyclopropane: Contains a methyl group instead of a vinyl group.
1-(Boc-amino)-2-phenylcyclopropane: Features a phenyl group instead of a vinyl group.
Uniqueness: 1-(Boc-amino)-2-vinylcyclopropane is unique due to the presence of the vinyl group, which imparts additional reactivity compared to its alkyl-substituted counterparts. The vinyl group allows for further functionalization through addition reactions, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl N-(2-ethenylcyclopropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-5-7-6-8(7)11-9(12)13-10(2,3)4/h5,7-8H,1,6H2,2-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFOIYIUNVJFOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methylbenz[a]anthracene](/img/structure/B134977.png)


![5-Methylbenz[a]anthracene](/img/structure/B134991.png)







